molecular formula C16H16N2O2 B7880060 3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid

3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid

Cat. No.: B7880060
M. Wt: 268.31 g/mol
InChI Key: QWVTYDWPBLNZEH-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of azocinoquinoline derivatives, which are notable for their fused ring systems and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Azocinoquinoline Core: This step often involves the cyclization of a suitable precursor, such as a tetrahydroquinoline derivative, through a series of reactions including condensation and cyclization.

    Functional Group Modifications: Introduction of the carboxylic acid group at the 12th position can be achieved through carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature.

    Hydrogenation: The tetrahydro form is obtained by hydrogenating the double bonds in the quinoline ring system, typically using hydrogen gas in the presence of a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to further hydrogenate the compound or to reduce any oxidized functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction typically results in more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has shown promise in areas such as anti-cancer and anti-inflammatory treatments, where the compound’s ability to modulate biological pathways is beneficial.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science include the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The specific pathways involved depend on the enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Methanoazocino[4,3-b]indole: Another compound with a similar azocinoquinoline core but different functional groups.

    Tetrahydroquinoline Derivatives: Compounds with a similar tetrahydroquinoline structure but lacking the azocino ring system.

Uniqueness

3,4,5,6-Tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group at the 12th position. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1,10-diazatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4,6,8,10-pentaene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)14-11-5-1-2-6-12(11)17-13-8-10-4-3-7-18(9-10)15(13)14/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVTYDWPBLNZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=NC4=CC=CC=C4C(=C3N(C1)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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